N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide
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Overview
Description
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a nitrobenzamide group, and a chlorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Nitration: The nitro group is introduced through nitration of the benzamide derivative using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the chlorinated benzoxazole derivative with the nitrated benzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
- N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide
- N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide
Uniqueness
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a chlorinated benzoxazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H14ClN3O4 |
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Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H14ClN3O4/c1-12-2-3-14(21-24-18-11-15(22)6-9-19(18)29-21)10-17(12)23-20(26)13-4-7-16(8-5-13)25(27)28/h2-11H,1H3,(H,23,26) |
InChI Key |
AEUGGSHWTACQHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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